molecular formula C16H22N4O2 B6448929 2-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyrazine CAS No. 2548977-87-1

2-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyrazine

Cat. No.: B6448929
CAS No.: 2548977-87-1
M. Wt: 302.37 g/mol
InChI Key: PMCOOSQMDJAZNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyrazine is a complex organic compound that features a pyrazine ring substituted with a piperidine moiety linked through a methoxy group, and an oxazole ring attached to the piperidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyrazine typically involves multi-step organic reactions. One common approach starts with the preparation of the oxazole ring, followed by the formation of the piperidine moiety, and finally the coupling of these intermediates with the pyrazine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the cyclodehydration step and the employment of automated synthesis platforms to streamline the multi-step process.

Chemical Reactions Analysis

Types of Reactions

2-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Manganese dioxide, bromotrichloromethane, or CuBr2/DBU.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxazole ring yields oxazoles, while nucleophilic substitution on the pyrazine ring can introduce various functional groups.

Scientific Research Applications

2-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyrazine has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its piperidine moiety.

    Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study various biological pathways, especially those involving neurotransmitter receptors.

Mechanism of Action

The mechanism of action of 2-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyrazine involves its interaction with specific molecular targets. The piperidine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The oxazole ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • **2-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)indole
  • **2-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)quinoline

Uniqueness

Compared to similar compounds, 2-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyrazine is unique due to the presence of the pyrazine ring, which can enhance its electronic properties and potentially improve its efficacy in various applications.

Properties

IUPAC Name

3,5-dimethyl-4-[[4-(pyrazin-2-yloxymethyl)piperidin-1-yl]methyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2/c1-12-15(13(2)22-19-12)10-20-7-3-14(4-8-20)11-21-16-9-17-5-6-18-16/h5-6,9,14H,3-4,7-8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMCOOSQMDJAZNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2CCC(CC2)COC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.